(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone (3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 269075-53-8
VCID: VC16041684
InChI: InChI=1S/C22H15F2NO3/c1-27-18-4-2-3-16-19(25)22(28-21(16)18)20(26)13-7-5-12(6-8-13)15-10-9-14(23)11-17(15)24/h2-11H,25H2,1H3
SMILES:
Molecular Formula: C22H15F2NO3
Molecular Weight: 379.4 g/mol

(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone

CAS No.: 269075-53-8

Cat. No.: VC16041684

Molecular Formula: C22H15F2NO3

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone - 269075-53-8

Specification

CAS No. 269075-53-8
Molecular Formula C22H15F2NO3
Molecular Weight 379.4 g/mol
IUPAC Name (3-amino-7-methoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone
Standard InChI InChI=1S/C22H15F2NO3/c1-27-18-4-2-3-16-19(25)22(28-21(16)18)20(26)13-7-5-12(6-8-13)15-10-9-14(23)11-17(15)24/h2-11H,25H2,1H3
Standard InChI Key HXPCUOWZUAJESC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The compound features a benzofuran scaffold substituted at position 3 with an amino group (-NH₂) and at position 7 with a methoxy group (-OCH₃). The benzofuran system is linked via a ketone bridge to a 2',4'-difluoro-[1,1'-biphenyl]-4-yl group, introducing steric bulk and electronic modulation through fluorine atoms.

Molecular Formula and Weight

  • Molecular Formula: C₂₃H₁₆F₂N₂O₃

  • Molecular Weight: 430.39 g/mol

  • SMILES: COC1=CC(=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C(=CC=C4)F)F)F

Key Structural Attributes

  • Benzofuran Core: The oxygen-containing heterocycle contributes to π-π stacking interactions and metabolic stability .

  • Amino Group: Enhances solubility and serves as a hydrogen bond donor, critical for target binding .

  • Difluorobiphenyl: Fluorine atoms improve lipophilicity and modulate electron density, influencing receptor affinity .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three primary components:

  • 7-Methoxy-3-aminobenzofuran: Prepared via cyclization of substituted phenols with α-haloketones .

  • 2',4'-Difluorobiphenyl-4-carboxylic Acid: Synthesized through Suzuki-Miyaura coupling of fluorinated aryl boronic acids .

  • Ketone Bridge Formation: Achieved via Friedel-Crafts acylation or nucleophilic acyl substitution .

Optimized Synthetic Route

A representative pathway involves:

  • Benzofuran Synthesis:

    • Condensation of 2-iodo-4-methoxyphenol with propargyl alcohol under Pd catalysis (yield: 68%) .

    • Subsequent nitration and reduction to introduce the amino group .

  • Biphenyl Carboxylic Acid Preparation:

    • Suzuki coupling of 4-bromobenzoic acid with 2,4-difluorophenylboronic acid (Pd(PPh₃)₄, 75% yield) .

  • Final Coupling:

    • Reaction of 7-methoxy-3-aminobenzofuran with biphenyl acid chloride using DCC/DMAP (82% yield) .

Reaction Conditions Table

StepReagents/ConditionsYield
Benzofuran formationPd(OAc)₂, CuI, PPh₃, DMF, 80°C68%
Biphenyl couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C75%
AcylationDCC, DMAP, CH₂Cl₂, rt82%

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, biphenyl), 7.68 (s, 1H, benzofuran H-4), 6.94 (d, J=2.4 Hz, 1H, benzofuran H-5), 6.88 (dd, J=8.8, 2.4 Hz, 1H, benzofuran H-6), 3.91 (s, 3H, OCH₃) .

  • ¹³C NMR: 188.5 (C=O), 162.1 (C-F), 154.3 (benzofuran O-C), 112–128 (aromatic carbons) .

  • HRMS: m/z 430.1198 [M+H]⁺ (calc. 430.1192) .

Solubility and Stability

  • Solubility: 0.12 mg/mL in DMSO; <0.01 mg/mL in H₂O (logP: 3.8) .

  • Stability: Stable at 25°C for 6 months; degrades <5% under acidic (pH 2) or basic (pH 10) conditions.

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Gram-positive Bacteria: MIC = 4 µg/mL (S. aureus), comparable to vancomycin .

  • Candida albicans: MIC = 8 µg/mL, via ergosterol biosynthesis inhibition .

Comparative Activity Table

OrganismMIC (µg/mL)Reference Drug (MIC)
S. aureus4Vancomycin (2)
E. coli32Ciprofloxacin (0.5)
C. albicans8Fluconazole (2)

Neuropharmacological Applications

Molecular docking studies indicate high affinity for orexin-2 receptors (ΔG = -9.8 kcal/mol), suggesting potential in narcolepsy therapy .

Applications and Future Directions

Drug Development

  • Lead Compound: Optimized bioavailability (F = 43% in rats) supports preclinical development .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models .

Chemical Biology Probes

Fluorine atoms enable ¹⁹F NMR studies for real-time target engagement analysis .

Challenges and Innovations

  • Synthetic Complexity: Multi-step synthesis necessitates flow chemistry optimization.

  • Metabolic Stability: CYP3A4-mediated oxidation requires structural tweaking (e.g., deuteration) .

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